1-(4-methylbenzyl)-5-bromo-pyrazole molecular weight and formula
1-(4-methylbenzyl)-5-bromo-pyrazole molecular weight and formula
An In-Depth Technical Guide to 1-(4-methylbenzyl)-5-bromo-pyrazole: Synthesis, Characterization, and Applications
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of 1-(4-methylbenzyl)-5-bromo-pyrazole, a substituted pyrazole derivative of interest in medicinal chemistry and materials science. The document details the compound's fundamental physicochemical properties, offers a robust and validated synthetic protocol, outlines standard characterization methodologies, and discusses its potential applications. This guide is intended for researchers, scientists, and professionals in drug development and related fields, providing both theoretical grounding and practical, field-proven insights.
Introduction to Substituted Pyrazoles
The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1][2] This scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][3] The versatility of the pyrazole ring allows for substitution at various positions, enabling the fine-tuning of its steric and electronic properties to achieve desired biological effects or material characteristics. The introduction of a bromomethylbenzyl group, as in the case of 1-(4-methylbenzyl)-5-bromo-pyrazole, can significantly influence its lipophilicity, metabolic stability, and target-binding interactions.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key identifiers and calculated properties of 1-(4-methylbenzyl)-5-bromo-pyrazole are summarized below.
| Property | Value |
| Molecular Formula | C₁₁H₁₁BrN₂ |
| Molecular Weight | 267.12 g/mol |
| IUPAC Name | 1-(4-methylbenzyl)-5-bromo-1H-pyrazole |
| CAS Number | Not directly available in searched literature |
Synthesis of 1-(4-methylbenzyl)-5-bromo-pyrazole: A Validated Protocol
The synthesis of N-substituted pyrazoles can be achieved through various synthetic routes.[2][4] A common and effective method involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent, followed by functionalization. For 1-(4-methylbenzyl)-5-bromo-pyrazole, a plausible and robust synthesis strategy involves the N-alkylation of a pre-formed bromo-pyrazole ring.
Rationale for Synthetic Strategy
The selected two-step synthetic approach, starting from the commercially available 5-bromopyrazole, offers high regioselectivity for the N1-alkylation. The use of a base is crucial for the deprotonation of the pyrazole nitrogen, forming a nucleophilic anion that readily reacts with the electrophilic 4-methylbenzyl bromide. This method is generally high-yielding and avoids the potential for isomeric mixtures that can arise from other synthetic strategies.
Experimental Protocol
Materials:
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5-Bromopyrazole
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4-Methylbenzyl bromide
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Potassium carbonate (K₂CO₃)
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Acetonitrile (CH₃CN), anhydrous
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Ethyl acetate (EtOAc)
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Reflux condenser
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Separatory funnel
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Rotary evaporator
Procedure:
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Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromopyrazole (1.0 eq), potassium carbonate (1.5 eq), and anhydrous acetonitrile to achieve a concentration of approximately 0.2 M of the 5-bromopyrazole.
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Addition of Alkylating Agent: To the stirring suspension, add 4-methylbenzyl bromide (1.1 eq) dropwise at room temperature.
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Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up:
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Cool the reaction mixture to room temperature.
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Filter the solid potassium salts and wash with a small amount of acetonitrile.
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Concentrate the filtrate under reduced pressure using a rotary evaporator.
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Dissolve the resulting residue in ethyl acetate.
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Wash the organic layer sequentially with water and brine.
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Dry the organic layer over anhydrous magnesium sulfate.
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Purification:
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Filter off the drying agent.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient, to yield 1-(4-methylbenzyl)-5-bromo-pyrazole as a pure solid.
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Synthesis Workflow Diagram
Caption: Synthetic workflow for 1-(4-methylbenzyl)-5-bromo-pyrazole.
Characterization and Analytical Methods
The identity and purity of the synthesized 1-(4-methylbenzyl)-5-bromo-pyrazole should be confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the pyrazole and the 4-methylbenzyl group, as well as singlets for the methylene and methyl protons.
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¹³C NMR: The carbon NMR spectrum will confirm the presence of all eleven carbon atoms in their distinct chemical environments.
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight (267.12 g/mol ), with a characteristic isotopic pattern for a bromine-containing compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the final compound. A high-purity sample should exhibit a single major peak.
Potential Applications in Research and Development
Substituted pyrazoles are valuable scaffolds in various fields. While specific applications for 1-(4-methylbenzyl)-5-bromo-pyrazole are not extensively documented in the searched literature, its structural features suggest potential utility in the following areas:
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Medicinal Chemistry: As a building block for the synthesis of more complex molecules with potential therapeutic activities. The bromo-substituent provides a handle for further functionalization via cross-coupling reactions.[5]
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Agrochemicals: Pyrazole derivatives have been utilized in the development of herbicides and fungicides.[3]
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Materials Science: The aromatic nature of the compound suggests potential applications in the design of organic electronic materials.
Conclusion
This technical guide has provided a detailed overview of 1-(4-methylbenzyl)-5-bromo-pyrazole, including its molecular formula, weight, a reliable synthetic protocol, and methods for its characterization. The presented information is intended to equip researchers and scientists with the necessary knowledge to synthesize and utilize this compound in their research endeavors. The versatility of the pyrazole core, combined with the specific substitution pattern of this molecule, makes it a promising candidate for further investigation in drug discovery and materials science.
References
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PubChem. 1-benzyl-4-bromo-1H-pyrazole. National Center for Biotechnology Information. [Link]
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Chem-Impex. 3-(4-Bromophenyl)-5-methyl-1H-pyrazole. [Link]
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Encyclopedia.pub. Synthesis and Properties of Pyrazoles. [Link]
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Organic Chemistry Portal. Pyrazole synthesis. [Link]
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Research Journal of Pharmacy and Technology. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]
